molecular formula C9H10BrFO2 B7935908 3-(3-Bromo-5-fluorophenoxy)propan-1-ol

3-(3-Bromo-5-fluorophenoxy)propan-1-ol

Cat. No.: B7935908
M. Wt: 249.08 g/mol
InChI Key: AQBWGOPDOYQKCC-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenoxy)propan-1-ol is an organic compound with the molecular formula C9H10BrFO2. It is a brominated and fluorinated phenoxypropanol derivative, which makes it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both bromine and fluorine atoms in its structure imparts unique chemical properties, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenoxy)propan-1-ol typically involves the reaction of 3-bromo-5-fluorophenol with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 3-bromo-5-fluorophenol reacts with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenoxy)propan-1-ol undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

    Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

    Nucleophilic substitution: Various substituted phenoxypropanol derivatives.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Dehalogenated or defluorinated products.

    Coupling reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-(3-Bromo-5-fluorophenoxy)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)propan-1-ol depends on its specific application and the target molecules it interacts with. In general, the presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. These halogen atoms can participate in halogen bonding, which can enhance the compound’s interaction with proteins, enzymes, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenoxy)propan-1-ol: Similar structure but with two fluorine atoms instead of one bromine and one fluorine.

    3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a fluorophenoxy group.

    3-(3-Fluorophenoxy)propan-1-ol: Lacks the bromine atom, only has a fluorine atom.

Uniqueness

3-(3-Bromo-5-fluorophenoxy)propan-1-ol is unique due to the presence of both bromine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with molecular targets. These properties make it a valuable compound in various chemical and biological research applications.

Properties

IUPAC Name

3-(3-bromo-5-fluorophenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBWGOPDOYQKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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